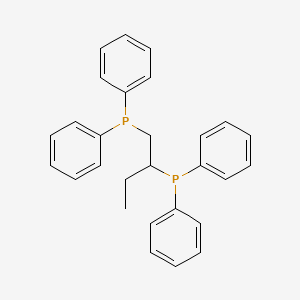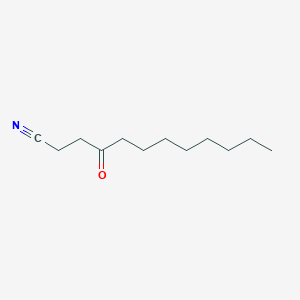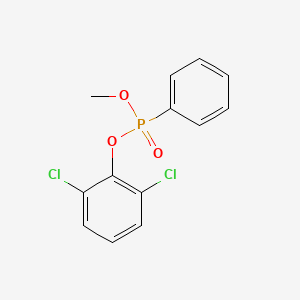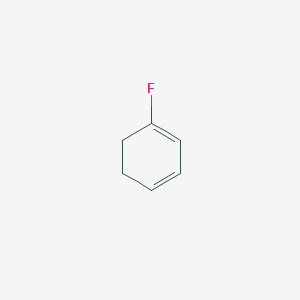
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique molecular structure, which includes an acetamide group, an aminoacetyl group, and a chlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: This step involves the reaction of glycine with acetic anhydride to form N-acetylglycine.
Introduction of the Chlorobenzoyl Group: The N-acetylglycine is then reacted with 4-chloro-2-(2-chlorobenzoyl)chloride in the presence of a base such as pyridine to introduce the chlorobenzoyl group.
Final Coupling Reaction: The resulting intermediate is then coupled with an appropriate amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the aminoacetyl and additional chlorobenzoyl groups.
Benzamide, 4-chloro-: Contains a benzamide group with a single chlorine substitution.
Acetanilide, 4-chloro-: Similar to acetamide but with an aniline group instead of the aminoacetyl group.
Uniqueness
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the aminoacetyl and chlorobenzoyl groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
特性
| 74088-33-8 | |
分子式 |
C17H15Cl2N3O3 |
分子量 |
380.2 g/mol |
IUPAC名 |
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)anilino]acetyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-10-5-6-14(21-9-16(24)22-15(23)8-20)12(7-10)17(25)11-3-1-2-4-13(11)19/h1-7,21H,8-9,20H2,(H,22,23,24) |
InChIキー |
WGSHSJUOIYJNFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


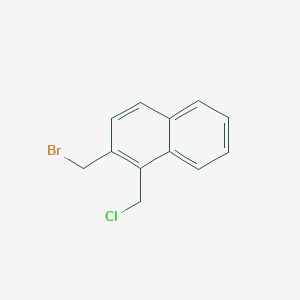
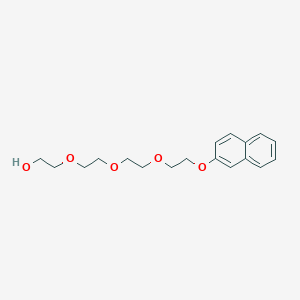
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
